molecular formula C19H21N5OS B10857815 Hpk1-IN-26

Hpk1-IN-26

Cat. No.: B10857815
M. Wt: 367.5 g/mol
InChI Key: HSEGDFMLRPWOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPK1-IN-26 is a novel small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-26 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or heterocyclic compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: HPK1-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and heterocyclic derivatives, which are key intermediates in the synthesis of this compound .

Scientific Research Applications

HPK1-IN-26 has several scientific research applications, including:

Mechanism of Action

HPK1-IN-26 is compared with other HPK1 inhibitors such as compound K and compound 1. While all these compounds target HPK1, this compound is noted for its higher selectivity and potency. It demonstrates superior efficacy in enhancing T-cell responses and antitumor activity compared to other inhibitors .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-(pyridin-4-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C19H21N5OS/c20-18-16(25-12-13-1-5-21-6-2-13)9-15(10-23-18)17-11-24-19(26-17)14-3-7-22-8-4-14/h1-2,5-6,9-11,14,22H,3-4,7-8,12H2,(H2,20,23)

InChI Key

HSEGDFMLRPWOHH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(S2)C3=CC(=C(N=C3)N)OCC4=CC=NC=C4

Origin of Product

United States

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